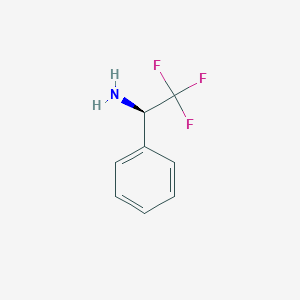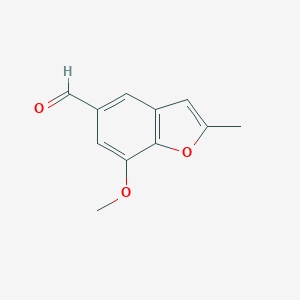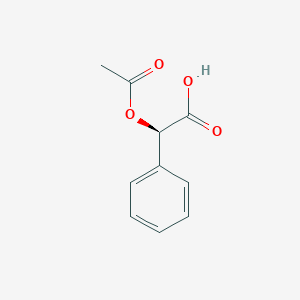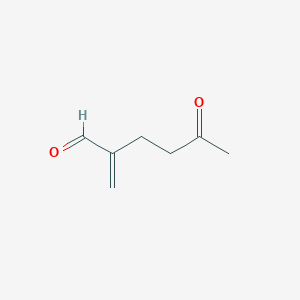
5,8-Dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione, also known as lawsone or henna, is a natural dye molecule found in the leaves of the henna plant. It has been used for centuries as a cosmetic and medicinal agent in various cultures. In recent years, lawsone has gained attention for its potential applications in scientific research due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
Naphthoquinones in Aloe secundiflora
Research on naphthoquinones, including compounds structurally related to 5,8-Dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione, found in Aloe secundiflora roots, indicated anti-bacterial activity against Mycobacterium tuberculosis. These compounds also exhibited cytotoxicity against the Vero cell line (Induli et al., 2012).
Cycloaddition Reactions
A study focused on the cycloaddition reactions of naphthoquinones, such as this compound, revealing complex chemical reactions and potential for synthetic applications (Piggott & Wege, 1998).
Hydroxyl Group and π-Electrons Interaction
Investigations into the conformation and interactions of hydroxyl groups in compounds like 1, 2-Dihydro-5-hydroxy-8-methoxy-3-methylnaphthalene, closely related to this compound, have contributed to understanding molecular structures and electronic interactions (Ōki et al., 1966).
Synthesis of Naphthoquinones
The synthesis of related naphthoquinones provides insights into the methodologies for producing complex organic compounds and their potential applications in various fields, including pharmaceuticals (Piggott & Wege, 2003).
Gold Nanoparticles Synthesis
Naphthazarin, a compound similar to this compound, has been utilized in the synthesis of gold nanoparticles, showcasing its potential in nanotechnology applications (Attaran et al., 2015).
Antioxidant Activity
Studies have shown that derivatives of 5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene exhibit significant antioxidant activity, indicating potential therapeutic applications (Mitra et al., 2008).
Cytotoxic Quinones
Compounds related to this compound have been isolated from the roots of Aloe dawei, demonstrating high cytotoxic activity against breast cancer cells, suggesting potential in cancer research (Abdissa et al., 2014).
Propiedades
Número CAS |
915764-62-4 |
|---|---|
Fórmula molecular |
C12H10O5 |
Peso molecular |
234.2 g/mol |
Nombre IUPAC |
5,6-dihydroxy-3-methoxy-2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O5/c1-5-9(14)6-3-4-7(13)10(15)8(6)11(16)12(5)17-2/h3-4,13,15H,1-2H3 |
Clave InChI |
PHBDLNDEUKOZEQ-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C2=C(C(=C1OC)O)C(=O)C(=O)C=C2)O |
SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CC(=C2O)O)OC |
SMILES canónico |
CC1=C(C2=C(C(=C1OC)O)C(=O)C(=O)C=C2)O |
Sinónimos |
5,6-Dihydroxy-3-methoxy-2-methyl-1,4-naphthalenedione; 5,6-O-Didemethyl-3-O-methylancistroquinone C; 6-O-Demethyl-3-O-methylancistroquinone B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B152243.png)






![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)



